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molecular formula C13H11N B8761880 2-Methyl-1-naphthaleneacetonitrile CAS No. 69815-53-8

2-Methyl-1-naphthaleneacetonitrile

Cat. No. B8761880
M. Wt: 181.23 g/mol
InChI Key: WRJGSBPPDFYVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06875765B2

Procedure details

(2-Methyl-naphthalen-1-yl)-acetonitrile (4.9 g, 27 mmol) was stirred with H2SO4 (50 mL) and H2O (50 mL) at 150° C. for 25 minutes in a round-bottom flask fitted with a condenser. TLC analysis (silica, 20% acetone-hexanes) indicated complete consumption of the starting material. The reaction was allowed to cool to room temperature and then was carefully diluted with H2O. The acidic dilution was extracted three times with EtOAc. The organic extracts were combined and extracted twice with aqueous 10% NaOH. The basic H2O extracts were combined, acidified to pH<3 with 1N HCl, and extracted three times with EtOAc. The organic extracts were combined, washed with brine solution, dried over Na2SO4, decanted, and concentrated to give (2-methyl-naphthalen-1-yl)-acetic acid (3.6 g, 18 mmol) in 67% yield. MS (APCI) m/z 199.1 (M−H). 1H NMR (300 MHz) CDCl3 7.97 (d, J=8.6 Hz, 1H), 7.81 (d, J=8.7 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.47 (m, 2H), 7.33 (d, J=8.2 Hz, 1H), 4.13 (s, 2H), 2.53 (s, 3H).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
acetone-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH2:12][C:13]#N.[OH:15]S(O)(=O)=O.[OH2:20]>>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH2:12][C:13]([OH:15])=[O:20]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)CC#N
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
acetone-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
was carefully diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
The acidic dilution was extracted three times with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted twice with aqueous 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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